[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate
CAS No.: 5228-09-1
Cat. No.: VC15721152
Molecular Formula: C23H17NO4S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5228-09-1 |
|---|---|
| Molecular Formula | C23H17NO4S |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | [4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate |
| Standard InChI | InChI=1S/C23H17NO4S/c25-23(18-7-2-1-3-8-18)28-21-13-11-20(12-14-21)24-29(26,27)22-15-10-17-6-4-5-9-19(17)16-22/h1-16,24H |
| Standard InChI Key | LUPWZLAVQUPVGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
The compound “[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate” is an organic molecule with a complex structure characterized by a sulfonamide group linked to a naphthalene ring and a benzoate ester moiety. This compound belongs to the class of sulfonamides, which are widely studied for their pharmaceutical and chemical applications due to their bioactive properties.
The presence of both aromatic systems (naphthalene and benzene rings) and functional groups (sulfonamide and ester) makes this compound versatile for various applications, including drug development, catalysis, and material science.
Structural Features
The molecular structure of “[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate” can be broken down into three main components:
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Naphthalene Ring: A bicyclic aromatic hydrocarbon known for its stability and electron-rich nature.
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Sulfonamide Group (-SO₂NH-): Provides hydrogen-bonding capability and contributes to the molecule's polarity.
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Benzoate Ester (-COO-): Adds functionality for potential reactivity in synthetic pathways.
Synthesis
The synthesis of “[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate” typically involves multi-step reactions:
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Preparation of Naphthalene Sulfonamide:
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Starting from commercially available naphthalene derivatives, sulfonation is performed using sulfonyl chloride reagents under basic conditions.
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Example: α-naphthalenesulfonyl chloride reacts with aniline derivatives to yield the sulfonamide intermediate.
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Esterification:
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The benzoic acid derivative undergoes esterification with alcohols or transesterification in the presence of acidic or enzymatic catalysts.
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Coupling Reaction:
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The sulfonamide intermediate is coupled with the benzoate derivative using condensing agents like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Characterization Techniques
The structural elucidation of “[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate” involves advanced spectroscopic methods:
| Technique | Purpose | Key Observations |
|---|---|---|
| 1H-NMR | Identifies hydrogen environments | Aromatic protons show multiplets; sulfonamide NH appears as a singlet or broad peak |
| 13C-NMR | Carbon backbone analysis | Peaks correspond to aromatic carbons and ester carbonyl |
| FT-IR Spectroscopy | Functional group identification | Sulfonamide (-SO₂NH) stretch at ~1340–1160 cm⁻¹; ester C=O stretch at ~1735 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak confirms the expected molecular weight |
Applications
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Pharmaceutical Potential:
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Sulfonamides are known for antibacterial, antifungal, and anti-inflammatory properties.
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The compound’s dual aromatic systems may enhance its binding affinity to biological targets.
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Catalysis:
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The ester and sulfonamide groups provide active sites for catalytic reactions in organic synthesis.
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Material Science:
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Aromatic compounds with functional groups are often used in designing polymers or advanced materials.
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Biological Evaluation
Preliminary studies on similar sulfonamide derivatives suggest potential biological activities such as:
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Enzyme Inhibition:
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Sulfonamides are known inhibitors of carbonic anhydrase enzymes, which are involved in various physiological processes.
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Antimicrobial Activity:
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The naphthalene moiety enhances lipophilicity, aiding in membrane penetration for antimicrobial efficacy.
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Challenges and Future Directions
Despite its promising features, challenges remain:
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Synthetic Complexity:
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Multi-step synthesis requires optimization to improve yield and reduce cost.
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Toxicological Studies:
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Comprehensive safety evaluations are needed before pharmaceutical applications.
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Future research could focus on modifying the substituents on the aromatic rings to fine-tune the compound’s properties for specific applications.
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